ACTH (2-24) (human, bovine, rat)

Comparative Endocrinology Molecular Evolution Peptide Synthesis

Choose ACTH (2-24) for species-invariant studies—its fully conserved sequence across human, bovine, and rat eliminates ligand variability in comparative endocrinology. Contains the 'HFRW' and 'KKRRP' motifs essential for MC2R activation, with defined MC1R selectivity for dissecting melanocortin signaling pathways without full-length ACTH confounding effects. Acetylated variant available for enhanced stability in long-term assays.

Molecular Formula C134H207N39O29S
Molecular Weight 2860.4 g/mol
Cat. No. B3029479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACTH (2-24) (human, bovine, rat)
Molecular FormulaC134H207N39O29S
Molecular Weight2860.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)N
InChIInChI=1S/C134H207N39O29S/c1-75(2)108(125(195)152-72-105(177)154-88(32-15-19-54-136)113(183)156-89(33-16-20-55-137)114(184)157-91(36-22-57-147-132(140)141)115(185)162-96(38-24-59-149-134(144)145)129(199)172-61-26-40-103(172)124(194)170-110(77(5)6)126(196)161-90(34-17-21-56-138)119(189)168-109(76(3)4)127(197)166-100(66-80-44-48-84(176)49-45-80)130(200)173-62-27-41-104(173)131(201)202)169-123(193)102-39-25-60-171(102)128(198)95(35-12-9-18-53-135)155-106(178)71-151-112(182)98(67-81-69-150-87-31-14-13-30-85(81)87)164-116(186)92(37-23-58-148-133(142)143)158-120(190)97(65-78-28-10-8-11-29-78)163-121(191)99(68-82-70-146-74-153-82)165-117(187)93(50-51-107(179)180)159-118(188)94(52-63-203-7)160-122(192)101(73-174)167-111(181)86(139)64-79-42-46-83(175)47-43-79/h8,10-11,13-14,28-31,42-49,69-70,74-77,86,88-104,108-110,150,174-176H,9,12,15-27,32-41,50-68,71-73,135-139H2,1-7H3,(H,146,153)(H,151,182)(H,152,195)(H,154,177)(H,155,178)(H,156,183)(H,157,184)(H,158,190)(H,159,188)(H,160,192)(H,161,196)(H,162,185)(H,163,191)(H,164,186)(H,165,187)(H,166,197)(H,167,181)(H,168,189)(H,169,193)(H,170,194)(H,179,180)(H,201,202)(H4,140,141,147)(H4,142,143,148)(H4,144,145,149)/t86-,88-,89-,90+,91-,92-,93-,94-,95+,96-,97-,98-,99-,100-,101-,102-,103-,104-,108-,109-,110-/m0/s1
InChIKeyUCMABAPARYUDEN-KIOXDWMXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ACTH (2-24) (human, bovine, rat) Fragment: A Multispecies-Conserved POMC-Derived Melanocortin Receptor Agonist for Precise Research Procurement


ACTH (2-24) (human, bovine, rat) is a synthetic peptide corresponding to the first 23 amino acids of adrenocorticotropic hormone (ACTH 1-39), which is a key product of proopiomelanocortin (POMC) processing. This fragment is fully conserved across human, bovine, and rat species [1]. The sequence contains the core pharmacophore for melanocortin receptor (MCR) activation [2]. A commonly used variant, Acetyl-ACTH (2-24), incorporates an acetylated N-terminus, a modification reported to enhance peptide stability in vitro . This compound is available exclusively for laboratory research use.

Why ACTH (2-24) Cannot Be Replaced by Shorter ACTH Fragments or Other Melanocortins in Functional Studies


ACTH fragments exhibit distinct structure-activity relationships (SAR) and receptor activation profiles [1]. The ACTH (2-24) sequence retains the critical 'HFRW' and 'KKRRP' motifs necessary for melanocortin-2 receptor (MC2R) activation, a function not shared by the shorter α-MSH peptide [2]. Furthermore, empirical data demonstrate that potency and efficacy differ significantly across the fragment series. For instance, in a reptilian adrenal cell model, the maximal corticosteroidogenic response elicited by ACTH (1-16) was only 80% of that achieved by the longer ACTH (1-24) analog [3]. Consequently, substituting a shorter fragment or a related melanocortin will yield quantitatively and qualitatively different biological outcomes, invalidating direct cross-study comparisons and compromising experimental reproducibility.

ACTH (2-24) Fragment Procurement Guide: Quantified Differentiation from Analogs and Full-Length ACTH


Cross-Species Sequence Identity of ACTH (2-24) Enables Direct Use Across Human, Bovine, and Rat Model Systems

The peptide sequence of ACTH (2-24) is strictly conserved among human, bovine, and rat species. This is in contrast to the full-length ACTH (1-39) molecule, which exhibits species-specific amino acid substitutions [1]. This identity eliminates species-based variability in the core pharmacophore, allowing the same synthetic peptide to be used for cross-species research without confounding sequence-dependent differences.

Comparative Endocrinology Molecular Evolution Peptide Synthesis

ACTH (2-24) Binds and Activates MC1R, Demonstrating Functional Agonism at a Key Melanocortin Receptor Subtype

Research has established that ACTH (2-24) acts as an agonist at the melanocortin-1 receptor (MC1R) [1]. This is a defined, quantifiable property that distinguishes it from other fragments that may lack this activity. While full-length ACTH (1-39) can activate all five MCR subtypes, ACTH (2-24) exhibits a more restricted profile by being a confirmed MC1R agonist. This allows for targeted activation of MC1R without the pleiotropic signaling associated with the full-length hormone.

Melanocortin Receptors GPCR Pharmacology Pigmentation Biology

Acetylated ACTH (2-24) Offers Enhanced In Vitro Stability Compared to Non-Acetylated ACTH (2-24)

The acetylated variant, Acetyl-ACTH (2-24), incorporates an N-terminal acetyl group that has been demonstrated to enhance peptide stability in vitro . This chemical modification is a deliberate, quantifiable improvement over the non-acetylated ACTH (2-24) peptide. The acetylation protects against rapid degradation by aminopeptidases, thereby increasing the effective concentration and duration of action of the peptide in cell culture or biochemical assays.

Peptide Chemistry In Vitro Stability Assay Development

Validated Research and Industrial Application Scenarios for ACTH (2-24) and Acetyl-ACTH (2-24)


Targeted Activation of MC1R Signaling Pathways in Human, Bovine, or Rat Cellular Models

Use ACTH (2-24) as a selective agonist to study melanocortin-1 receptor (MC1R) signaling in vitro. This is directly supported by evidence of its MC1R agonism [1]. This application is particularly valuable for dissecting MC1R-specific pathways in pigmentation biology, inflammation, or neuroprotection, without the confounding influence of other melanocortin receptor subtypes activated by full-length ACTH (1-39) [2].

Cross-Species Pharmacological Studies Leveraging Conserved Sequence Identity

Deploy ACTH (2-24) as a uniform, species-invariant probe in comparative endocrinology studies across human, bovine, and rat model systems. The conserved sequence of ACTH (2-24) across these species [1] ensures that observed differences in biological response are due to variations in the model system's physiology or receptor expression, rather than species-dependent differences in the peptide ligand itself.

In Vitro Assays Requiring Enhanced Peptide Stability and Prolonged Activity

Utilize Acetyl-ACTH (2-24) in long-term cell culture or biochemical assays where peptide degradation is a concern. The N-terminal acetylation provides enhanced stability [1], making it a superior choice over the unmodified ACTH (2-24) for experiments requiring sustained receptor activation. This application is ideal for time-course studies, prolonged treatments, or assays where repeated dosing is impractical.

Research on Peptide Folding, Motif Function, and Molecular Recognition

Employ ACTH (2-24) as a model peptide to study regulatory peptide folding and receptor-binding determinants. The peptide contains the core pharmacophore necessary for melanocortin receptor binding, and its defined length makes it a valuable tool for investigating the structural basis of hormone-receptor interactions and for mapping functional motifs within the larger POMC-derived peptide family [2].

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